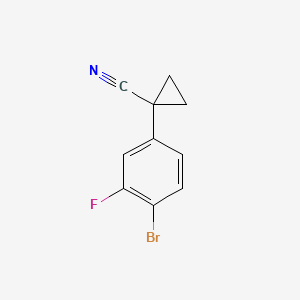

1-(4-溴-3-氟苯基)环丙烷-1-腈

描述

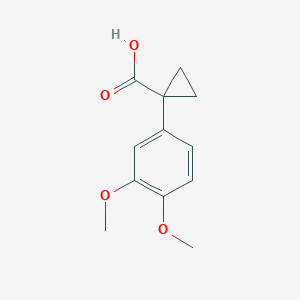

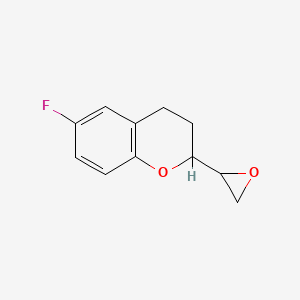

The compound "1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile" is a structurally interesting molecule that incorporates a cyclopropane ring, a carbonitrile group, and a bromo-fluorophenyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related cyclopropane derivatives, which can be used to infer properties and synthetic strategies for the compound .

Synthesis Analysis

Cyclopropane derivatives can be synthesized through various methods, including nucleophilic substitution reactions. For instance, the reaction of bromofuranone with nucleophiles in the presence of potassium carbonate and tetrabutylammonium bromide as a catalyst leads to the formation of cyclopropane bis-lactones, as reported in the synthesis of similar compounds . Additionally, multi-step nucleophilic substitution reactions and ester hydrolysis have been employed to synthesize N-substituted cyclopropane derivatives, which could be adapted for the synthesis of "1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile" .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a benzimidazole-carbonitrile derivative was confirmed by X-ray studies, and the molecular geometry was compared with optimized geometries from computational methods . Similarly, the crystal structure of a fluorophenyl-containing cyclopropane was determined, revealing the conformation of the cyclopropane ring and its substituents . These techniques could be applied to determine the molecular structure of "1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile".

Chemical Reactions Analysis

Cyclopropane derivatives can participate in various chemical reactions due to the strained nature of the cyclopropane ring. For instance, cyclopropenes can be synthesized from cyclopropane derivatives and used as synthons in further reactions, such as the Diels-Alder reaction followed by aromatization to produce polycyclic aromatic compounds . The reactivity of "1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile" could be explored in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their substituents. For example, the presence of electron-withdrawing groups such as a carbonitrile can affect the compound's reactivity and physical properties. The intermolecular interactions, such as hydrogen bonding, also play a role in the crystal packing of these molecules, as seen in the crystal structure analysis of related compounds . These insights can be used to predict the properties of "1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile".

科学研究应用

合成方法和中间体

一种用于制造氟比洛芬的关键中间体 2-氟-4-溴联苯的实用合成方法揭示了合成溴-氟化合物的挑战和解决方案。该工艺涉及交叉偶联反应,并解决了与传统方法相关的高成本和毒性问题。这种合成展示了在创建具有特定溴-氟构型的化合物中所需的复杂性和创新方法(Qiu 等,2009)。

环丙烷衍生物的氧化

环丙烷衍生物(包括与目标分子相似的衍生物)的氧化对于药物开发至关重要。这篇综述重点介绍了将环丙烷衍生物转化为羰基环丙烷的各种方法,强调了原子经济性和避免不必要的合成阶段的重要性。它还概述了影响氧化产物分布的结构参数(Sedenkova 等,2018)。

环丙烷化反应

环丙烷结构(包括与目标分子相似的结构)在天然和生物活性产物中普遍存在。[2+1] 型环丙烷化反应的综述提供了对这些反应的合成策略和分类的见解。这种合成方法因其在修饰生物活性化合物中的重要性而备受关注,展示了环丙烷衍生物在药物化学中的广泛应用(Kamimura, 2014)。

环丙烷作为药效团

这篇综述探讨了环丙烷作为独立药效团和修饰药理活性水平的片段,讨论了将环丙烷并入分子的优点。它强调了环丙烷片段赋予生理活性化合物的结构刚性和增加的代谢稳定性,阐明了在药物设计中包含此类结构的潜在益处(Novakov 等,2018)。

重氮羰基化合物的分子内反应

α-重氮羰基化合物的分子内反应(包括环丙烷的形成)综述讨论了这些反应在合成复杂天然产物和理论上有趣的化合物中的广泛应用。这种合成多功能性强调了重氮羰基化合物在有机合成中的重要性,适用于创建类似于目标分子的结构(Burke & Grieco, 1980)。

安全和危害

This compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and storing the compound in a locked up area .

未来方向

属性

IUPAC Name |

1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWJVBSLLYGPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471063 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |

CAS RN |

749269-73-6 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)

![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)

![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)

![Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B1279572.png)

![4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1279579.png)

![2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride](/img/structure/B1279583.png)